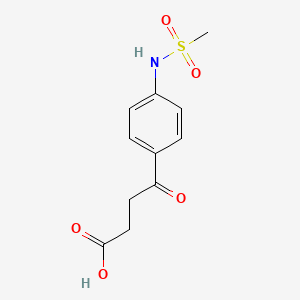

4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(methanesulfonamido)phenyl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-18(16,17)12-9-4-2-8(3-5-9)10(13)6-7-11(14)15/h2-5,12H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLUQBVGSCLNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463832 | |

| Record name | 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100632-57-3 | |

| Record name | 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic Acid

This guide provides a comprehensive overview of the synthetic pathway for 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid, a key intermediate in pharmaceutical development. The synthesis is presented as a robust two-step process, commencing with the formation of a sulfonamide intermediate, followed by a classic Friedel-Crafts acylation. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction

This compound is a molecule of significant interest in medicinal chemistry, notably as a precursor in the synthesis of various therapeutic agents. Its structure, featuring a keto-acid moiety and a sulfonamide group, provides a versatile scaffold for further chemical elaboration. The synthetic route detailed herein is designed for efficiency and scalability, relying on well-established and understood chemical transformations.

The overall synthetic strategy is a convergent two-step approach. The first step involves the synthesis of the key intermediate, N-(4-acetylphenyl)methanesulfonamide, through the reaction of 4-aminoacetophenone with methanesulfonyl chloride. The second, and final, step is a Friedel-Crafts acylation of this intermediate with succinic anhydride, catalyzed by a Lewis acid, to yield the target compound.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the following two-step reaction sequence:

Caption: Overall two-step synthesis pathway for this compound.

Step 1: Synthesis of N-(4-acetylphenyl)methanesulfonamide

The initial step in the synthesis is the formation of the sulfonamide linkage. This is a standard and high-yielding reaction where the amino group of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfonyl group. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the sulfur atom of methanesulfonyl chloride. This is followed by the departure of the chloride leaving group. Pyridine is used as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Caption: Simplified mechanism of sulfonamide formation.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Aminoacetophenone | 135.17 | 10 | 1.35 g |

| Methanesulfonyl chloride | 114.55 | 15 | 1.72 g (1.15 mL) |

| Pyridine | 79.10 | - | 10 mL |

| Ethyl acetate | - | - | As required |

| Water | - | - | As required |

| Saturated brine | - | - | As required |

| Anhydrous magnesium sulfate | - | - | As required |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone (10 mmol) in pyridine (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (15 mmol) to the cooled solution with continuous stirring.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate:hexane solvent system to afford N-(4-acetylphenyl)methanesulfonamide.[1]

Expected Yield and Characterization:

-

Yield: ~95%[1]

-

Appearance: White to light yellow solid.[2]

-

Melting Point: 161 °C[1]

-

¹H NMR (CDCl₃): δ 7.97 (d, 2H), 7.26 (d, 2H), 6.87 (bs, 1H, NH), 3.10 (s, 3H, SO₂CH₃), 2.59 (s, 3H, COCH₃).[1]

Step 2: Friedel-Crafts Acylation to Yield this compound

The final step is a Friedel-Crafts acylation, a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds.[3][4] In this reaction, the N-(4-acetylphenyl)methanesulfonamide intermediate is acylated with succinic anhydride in the presence of a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to introduce the butanoic acid chain.

Mechanistic Insight and Regioselectivity

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, coordinates with an oxygen atom of succinic anhydride, leading to the formation of a highly electrophilic acylium ion.[3] This acylium ion is then attacked by the electron-rich aromatic ring of the N-(4-acetylphenyl)methanesulfonamide.

The regioselectivity of the acylation is directed by the substituents on the aromatic ring. The acetyl group is a meta-director and a deactivator, while the methanesulfonamido group is an ortho, para-director and a deactivator. In this case, the acylation is expected to occur at the position ortho to the activating (less deactivating) methanesulfonamido group and meta to the deactivating acetyl group. However, due to steric hindrance from the bulky sulfonamide group, the acylation will predominantly occur at the position para to the acetyl group, which is also ortho to the sulfonamido group.

Caption: Key stages in the Friedel-Crafts acylation mechanism.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| N-(4-acetylphenyl)methanesulfonamide | 213.25 | 10 | 2.13 g |

| Succinic anhydride | 100.07 | 11 | 1.10 g |

| Anhydrous aluminum chloride | 133.34 | 22 | 2.93 g |

| Dichloromethane (anhydrous) | - | - | 50 mL |

| Crushed ice | - | - | As required |

| Concentrated hydrochloric acid | - | - | As required |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (22 mmol).

-

Add anhydrous dichloromethane (20 mL) and cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve N-(4-acetylphenyl)methanesulfonamide (10 mmol) and succinic anhydride (11 mmol) in anhydrous dichloromethane (30 mL).

-

Slowly add the solution from the dropping funnel to the stirred suspension of aluminum chloride at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Product and Characterization:

-

Product: this compound[5]

-

Molecular Formula: C₁₁H₁₃NO₅S[5]

-

Molecular Weight: 271.29 g/mol [5]

-

CAS Number: 100632-57-3[5]

-

Appearance: White or off-white solid.

-

Spectroscopic Data:

-

¹H NMR: Expected signals for the aromatic protons, the methylene protons of the butanoic acid chain, the methyl protons of the sulfonamide group, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Expected signals for the aromatic carbons, the carbonyl carbons of the ketone and carboxylic acid, the methylene carbons, and the methyl carbon of the sulfonamide.

-

IR (KBr): Characteristic absorptions for N-H stretching (sulfonamide), C=O stretching (ketone and carboxylic acid), S=O stretching (sulfonamide), and O-H stretching (carboxylic acid).

-

Mass Spectrometry (ESI-MS): Expected [M-H]⁻ or [M+H]⁺ ion corresponding to the molecular weight.

-

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and widely published chemical reactions. The synthesis of sulfonamides from amines and sulfonyl chlorides is a fundamental transformation in organic chemistry. Similarly, the Friedel-Crafts acylation is a classic and reliable method for the formation of aryl ketones.

To ensure the successful execution of this synthesis, the following self-validating checks are recommended:

-

Reaction Monitoring: The progress of both reactions should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials.

-

Intermediate Characterization: The purity and identity of the N-(4-acetylphenyl)methanesulfonamide intermediate should be confirmed by melting point determination and spectroscopic methods (¹H NMR) before proceeding to the next step. This ensures that any impurities are removed at an early stage.

-

Final Product Characterization: The final product should be thoroughly characterized using a suite of analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity. The obtained data should be compared with literature values where available.

Conclusion

The synthesis of this compound presented in this guide is a reliable and efficient two-step process. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The emphasis on reaction monitoring and thorough characterization at each stage ensures the integrity and reproducibility of the synthesis.

References

-

This compound. PubChem. Available from: [Link]

-

Friedel–Crafts reaction. Wikipedia. Available from: [Link]

-

Friedel-Crafts Acylation. Chemistry Steps. Available from: [Link]

-

Iguratimod impurity identification, characterization, and synthesis. ResearchGate. Available from: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

-

Preparation method of iguratimod intermediate. Eureka | Patsnap. Available from: [Link]

-

Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Available from: [Link]

- US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts. Google Patents.

-

N-(4-acetylphenyl)methanesulfonamide. PubChem. Available from: [Link]

-

Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Faculty members. Available from: [Link]

-

4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Available from: [Link]

-

An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing. Available from: [Link]

-

Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. PMC - NIH. Available from: [Link]

- Sulfonamide purification process. Google Patents.

-

Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. Available from: [Link]

Sources

- 1. US20080306307A1 - Friedel-Crafts Acylation Process in Ionic Liquids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]

- 4. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]

- 5. This compound | C11H13NO5S | CID 11369274 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid is a multifaceted organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, incorporating a sulfonamide group, a keto-acid moiety, and an aromatic ring, suggests a range of chemical functionalities that can be exploited for further molecular design and synthesis. This guide provides a comprehensive overview of its physicochemical properties, offering both established data and predictive insights to facilitate its use in research and development.

Chemical Identity and Structure

The fundamental identity of this compound is established by its IUPAC name and CAS number, which provide unambiguous references in scientific literature and databases.

| Identifier | Value | Source |

| IUPAC Name | 4-[4-(methanesulfonamido)phenyl]-4-oxobutanoic acid | [1] |

| CAS Number | 100632-57-3 | [1] |

| Molecular Formula | C₁₁H₁₃NO₅S | [1] |

| Molecular Weight | 271.29 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CCC(=O)O)NS(=O)(=O)C | [1] |

| InChI Key | SJLUQBVGSCLNRB-UHFFFAOYSA-N | [1] |

The structural arrangement of this compound is depicted below, highlighting the key functional groups that dictate its chemical behavior.

Figure 1: Chemical structure of the compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 0.4 | [1] |

| Topological Polar Surface Area | 109 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Rotatable Bond Count | 5 | [1] |

Note: These values are computationally derived and await experimental validation.

Synthesis Pathway

A plausible and efficient synthetic route for this compound is through a Friedel-Crafts acylation reaction. This well-established method is widely used for the synthesis of aryl ketones and their derivatives. The proposed pathway involves the reaction of N-(phenyl)methanesulfonamide with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Figure 2: Proposed synthesis workflow.

Experimental Protocol:

Materials:

-

N-(phenyl)methanesulfonamide

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (or another suitable inert solvent)

-

Hydrochloric acid (concentrated)

-

Ice

-

Distilled water

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add N-(phenyl)methanesulfonamide and an inert solvent (e.g., nitrobenzene).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with constant stirring.

-

Reagent Addition: Once the catalyst has been added, add a solution of succinic anhydride in the same solvent dropwise from the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove unreacted succinic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the synthesized compound. A reverse-phase method would be suitable for this analysis.

Hypothetical HPLC Method:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the butanoic acid chain, and the methyl protons of the sulfonamide group. The chemical shifts and coupling patterns will be indicative of the compound's structure.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbons, aromatic carbons, and aliphatic carbons.

2. Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule:

-

O-H stretch (Carboxylic acid): A broad band around 3000 cm⁻¹

-

C=O stretch (Ketone and Carboxylic acid): Strong absorptions around 1700-1720 cm⁻¹ and 1680 cm⁻¹ respectively.

-

N-H stretch (Sulfonamide): A band around 3300 cm⁻¹

-

S=O stretch (Sulfonamide): Two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹

3. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, which can be used to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Sources

An In-depth Technical Guide to the Biological Activity of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a cornerstone of progress. This guide focuses on the systematic evaluation of the biological activity of a lesser-known compound: 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid. The presence of a sulfonamide group, a well-established pharmacophore in various clinically approved drugs, coupled with a flexible butanoic acid chain, suggests a potential for diverse biological interactions. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a strategic approach to unraveling the therapeutic promise of this molecule. We will delve into a proposed synthesis, a multi-tiered biological screening cascade, and the elucidation of its mechanism of action, all grounded in the principles of scientific integrity and experimental robustness.

Proposed Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This method is widely used for the preparation of aryl ketones.[1]

Reaction Scheme:

-

Reactants: N-(phenyl)methanesulfonamide and succinic anhydride.

-

Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃).

-

Solvent: An inert solvent like dichloromethane or nitrobenzene.

Step-by-Step Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in the chosen solvent, add N-(phenyl)methanesulfonamide at 0-5 °C.

-

Slowly add succinic anhydride to the mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.

Characterization:

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

A Tiered Approach to Biological Evaluation

The initial assessment of a novel compound's biological activity is best approached through a hierarchical screening cascade.[2][3] This strategy allows for a broad initial screen to identify potential areas of activity, followed by more focused assays to confirm and characterize these "hits."

Tier 1: Primary Screening - Casting a Wide Net

The objective of the primary screen is to identify any significant biological activity from a broad panel of assays. These assays should be robust, high-throughput, and cover a diverse range of cellular and biochemical processes.[3][4][5][6]

Experimental Workflow for Primary Screening

Caption: A streamlined workflow for the primary biological screening of the target compound.

Detailed Protocols for Primary Assays:

-

General Cytotoxicity Assay (MTT Assay):

-

Seed various human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Solubilize the formazan crystals with DMSO or a suitable solubilizing agent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

-

-

Receptor Binding Assays: Utilize commercially available kits or services for a panel of common G-protein coupled receptors (GPCRs) and kinases. These assays typically employ a radiolabeled or fluorescently labeled ligand and measure the ability of the test compound to displace it from the receptor.[3][4]

-

Enzyme Inhibition Assays (e.g., Cyclooxygenase - COX):

-

Use a commercial COX inhibitor screening kit (e.g., Cayman Chemical).

-

Prepare a reaction mixture containing the COX enzyme, heme, and arachidonic acid as the substrate.

-

Add various concentrations of the test compound.

-

Incubate for a specified time at a controlled temperature.

-

Measure the production of prostaglandin F2α using a colorimetric or fluorometric method.

-

Calculate the percentage of inhibition and the IC₅₀ value.

-

-

Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Prepare a standardized inoculum of various bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains.

-

Serially dilute the compound in a 96-well plate containing growth medium.

-

Add the microbial inoculum to each well.

-

Incubate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.

-

Tier 2: Secondary and Tertiary Assays - Mechanism of Action

If a "hit" is identified in the primary screen, the next step is to delve deeper into its mechanism of action. The choice of secondary and tertiary assays will be dictated by the nature of the initial hit.

Hypothetical Scenario: Compound Shows Anti-proliferative Activity

If the compound exhibits significant cytotoxicity against cancer cell lines but not against non-cancerous cells in the primary screen, a logical follow-up would be to investigate its effect on the cell cycle and apoptosis.

Signaling Pathway for Apoptosis Induction

Caption: A hypothetical signaling pathway for apoptosis induced by the target compound.

Detailed Protocols for Secondary Assays:

-

Cell Cycle Analysis by Flow Cytometry:

-

Treat the cancer cell line of interest with the compound at its IC₅₀ concentration for 24, 48, and 72 hours.

-

Harvest the cells and fix them in ice-cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells as described for the cell cycle analysis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cells.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Structure-Activity Relationship (SAR) Studies

To optimize the potency and selectivity of the lead compound, it is crucial to understand the relationship between its chemical structure and biological activity.[7] This involves synthesizing a focused library of analogues and evaluating their activity in the validated assays.

Proposed Analogue Synthesis Strategy:

| Modification Site | Rationale | Example Analogues |

| Sulfonamide Group | Investigate the importance of the sulfonamide moiety for activity. | Replace with an amide, urea, or reverse sulfonamide. |

| Methyl Group on Sulfonamide | Explore the effect of steric bulk and electronics. | Replace with ethyl, isopropyl, or cyclopropyl groups. |

| Phenyl Ring Substitution | Modulate electronic properties and potential for additional interactions. | Introduce electron-donating or electron-withdrawing groups at different positions. |

| Butanoic Acid Chain | Alter the length and flexibility of the linker. | Synthesize analogues with propanoic acid or pentanoic acid chains. |

Data Presentation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Primary Screening Results

| Assay | Target | Result (IC₅₀ / MIC in µM) |

| Cytotoxicity | HeLa | 15.2 ± 1.8 |

| A549 | 22.5 ± 3.1 | |

| HEK293 | > 100 | |

| Enzyme Inhibition | COX-1 | > 100 |

| COX-2 | 85.6 ± 7.4 | |

| Antimicrobial | E. coli | > 128 |

| S. aureus | > 128 |

Conclusion

This technical guide provides a comprehensive and systematic framework for the initial investigation of the biological activity of this compound. By employing a tiered screening approach, from broad primary assays to focused mechanism-of-action studies, researchers can efficiently and effectively profile this novel compound. The subsequent exploration of structure-activity relationships will be pivotal in optimizing its therapeutic potential. This structured methodology, grounded in established principles of drug discovery, paves the way for a thorough understanding of this compound's biological profile and its potential as a future therapeutic agent.

References

-

Dougall, I. C, Unitt, J. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery. [Link]

-

David, R. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

-

What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap Synapse. [Link]

-

Peng, Y. Biological Assays: Innovations and Applications. Longdom Publishing. [Link]

-

Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. PrepChem.com. [Link]

-

This compound. PubChem. [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

-

Suwito, H., et al. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. [Link]

- Synthesis of (phenylalkyloxy)phenyl-oxobutanoic acids.

-

Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. [Link]

Sources

- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. accio.github.io [accio.github.io]

- 4. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]

- 5. longdom.org [longdom.org]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structural Analogs of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic Acid as Aldose Reductase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the structural analogs of 4-(4-(methylsulfonamido)phenyl)-4-oxobutanoic acid, a scaffold of significant interest in the development of aldose reductase inhibitors (ARIs). Aldose reductase is a key enzyme in the polyol pathway, the activation of which under hyperglycemic conditions is strongly implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. This document delves into the foundational structure-activity relationships (SAR), synthetic strategies, and bio-evaluation protocols for analogs of this core compound. By synthesizing technical data with mechanistic insights, this guide aims to equip researchers and drug development professionals with the knowledge to design and evaluate novel, potent, and selective ARIs based on the 4-oxo-4-phenylbutanoic acid framework.

Introduction: The Rationale for Targeting Aldose Reductase

Under normal glycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states characteristic of diabetes mellitus, the excess glucose is shunted into the polyol pathway.[1] The rate-limiting enzyme in this pathway is aldose reductase (AR), which catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2] Sorbitol, being relatively impermeable to cell membranes, accumulates intracellularly, leading to osmotic stress and subsequent cellular damage.[1] Furthermore, the increased flux through the polyol pathway depletes NADPH, a critical cofactor for glutathione reductase, thereby exacerbating oxidative stress.[1] The inhibition of aldose reductase is therefore a promising therapeutic strategy to mitigate the long-term complications of diabetes.

The core structure of this compound presents a compelling scaffold for ARI development. It possesses a carboxylic acid moiety, which can interact with the anionic binding pocket of the aldose reductase active site, and a substituted phenyl ring that can engage in hydrophobic interactions within the active site. This guide will explore the chemical space around this scaffold to elucidate the key structural determinants for potent and selective aldose reductase inhibition.

The Core Scaffold: A Structural Overview

The parent compound, this compound, can be deconstructed into three key pharmacophoric elements, each offering opportunities for modification to enhance inhibitory activity and optimize pharmacokinetic properties.

-

The Aromatic Core: A para-substituted phenyl ring.

-

The Linker: A 4-oxobutanoic acid chain.

-

The Sulfonamido Moiety: A methylsulfonamido group.

Caption: Key pharmacophoric elements of the core scaffold.

Synthetic Strategies for Analog Development

The synthesis of structural analogs of this compound primarily relies on established organic chemistry transformations. The general and most direct approach involves the Friedel-Crafts acylation of a substituted aromatic compound with succinic anhydride.

General Synthetic Workflow

Caption: General synthetic workflow for analog synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol outlines the synthesis of a generic 4-(4-sulfonamidophenyl)-4-oxobutanoic acid derivative.

Step 1: Synthesis of the N-Aryl Sulfonamide

-

To a solution of the desired substituted aniline (1.0 eq) in pyridine or an appropriate solvent, add the corresponding sulfonyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Pour the reaction mixture into ice-water and acidify with HCl to precipitate the product.

-

Filter, wash with water, and dry the crude N-aryl sulfonamide. Recrystallize if necessary.

Step 2: Friedel-Crafts Acylation

-

To a suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add the N-aryl sulfonamide (1.0 eq) portion-wise at 0 °C.

-

Add succinic anhydride (1.1 eq) to the mixture and stir at room temperature for 2-4 hours, then heat to 60-80 °C for 8-12 hours.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 4-(4-sulfonamidophenyl)-4-oxobutanoic acid analog.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of this compound analogs against aldose reductase is highly dependent on the nature and position of substituents on the core scaffold. The following sections summarize key SAR trends based on available literature for related compounds.

Modifications of the Aromatic Core

Substituents on the phenyl ring play a crucial role in modulating the hydrophobic interactions with the active site of aldose reductase.

| Modification | Effect on Activity | Rationale |

| Electron-withdrawing groups (e.g., -Cl, -F, -CF3) | Generally increase potency. | Enhance binding through favorable interactions with the hydrophobic pocket of the enzyme. |

| Electron-donating groups (e.g., -CH3, -OCH3) | Variable effects, often less potent than EWGs. | May introduce steric hindrance or unfavorable electronic interactions. |

| Positional Isomers | para-substitution is generally optimal. | The geometry of the active site favors interactions with substituents at the para position. |

Alterations to the Butanoic Acid Linker

The 4-oxobutanoic acid moiety is critical for anchoring the inhibitor to the anionic binding pocket of aldose reductase.

| Modification | Effect on Activity | Rationale |

| Chain Length | Deviation from a four-carbon chain generally reduces activity. | The distance between the aromatic core and the carboxylic acid is optimal for spanning the active site. |

| Rigidification (e.g., introduction of double bonds) | Can either increase or decrease activity. | May improve binding by pre-organizing the molecule in a favorable conformation but can also introduce unfavorable steric clashes. |

| Esterification of the Carboxylic Acid | Abolishes activity. | The free carboxylate is essential for the ionic interaction with the positively charged residues in the anionic binding pocket. |

Variations of the Sulfonamido Group

The sulfonamido group contributes to the overall physicochemical properties of the molecule and can influence its interaction with the enzyme.

| Modification | Effect on Activity | Rationale |

| Replacement of -SO2NHCH3 with other sulfonamides (e.g., -SO2NH2, -SO2NH-aryl) | Can modulate potency and selectivity. | Alters the hydrogen bonding potential and steric profile of the molecule. |

| Replacement of the sulfonamide with other hydrogen bond donors/acceptors (e.g., -CONH2, -OH) | May retain some activity. | Highlights the importance of a polar, hydrogen-bonding group at this position. |

Quantitative SAR Data for Representative Aldose Reductase Inhibitors with a 4-Oxobutanoic Acid Scaffold

| Compound | Structure | Aldose Reductase IC50 (µM) | Reference |

| Zopolrestat | 2-Methyl-6-nitro-2H-chromene-2-carboxylic acid | ~0.02 | [3] |

| Tolrestat | N-{[6-Methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl}-N-methylglycine | ~0.035 | [1] |

| Ponalrestat | 3-(4-Bromo-2-fluorobenzyl)-4-oxo-3,4-dihydrophthalazin-1-ylacetic acid | ~0.04 | [1] |

| Epalrestat | (2E)-2-Cyano-3-{5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}prop-2-enoic acid | ~0.08 | [1] |

Note: The provided IC50 values are for established ARIs and are intended to provide a benchmark for potency. The structures are more complex than the core topic of this guide but share the key feature of a carboxylic acid for interaction with the anionic binding pocket.

Bio-evaluation: In Vitro Aldose Reductase Inhibition Assay

The evaluation of newly synthesized analogs requires a robust and reproducible bioassay. A common method is a spectrophotometric assay that measures the NADPH-dependent reduction of a substrate by aldose reductase.

Assay Principle

The activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The inhibitory potential of a test compound is quantified by its ability to reduce the rate of this reaction.

Caption: Principle of the aldose reductase inhibition assay.

Detailed Protocol

Materials:

-

Purified or partially purified aldose reductase (e.g., from rat lens or recombinant human)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (pH 6.2)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Epalrestat)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution in a cuvette.

-

Add the test compound or vehicle control (for uninhibited reaction) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the substrate (DL-glyceraldehyde).

-

Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.

-

Calculate the rate of the reaction (ΔAbs/min).

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] x 100

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against a range of inhibitor concentrations.

Pharmacokinetics and Drug-like Properties

Beyond in vitro potency, the development of a successful drug candidate requires favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The sulfonamido moiety can significantly influence these properties.

-

Absorption: Most sulfonamides are well-absorbed orally.[4][5]

-

Distribution: They are generally well-distributed throughout the body.[4][5]

-

Metabolism: The primary route of metabolism for many sulfonamides is acetylation in the liver.[5]

The carboxylic acid group, while essential for activity, can lead to high plasma protein binding, which may limit the free drug concentration and in vivo efficacy.[6] Therefore, a key challenge in the development of ARIs based on this scaffold is to balance the structural requirements for potent inhibition with the physicochemical properties necessary for good bioavailability and a favorable safety profile.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel aldose reductase inhibitors. The clear structure-activity relationships, with the carboxylic acid acting as an anchor in the anionic pocket and the substituted phenyl ring providing hydrophobic interactions, offer a rational basis for lead optimization. Future research in this area should focus on:

-

Systematic SAR studies: The synthesis and evaluation of a comprehensive library of analogs to provide quantitative data on the effects of various substitutions.

-

Selectivity profiling: Assessing the selectivity of new inhibitors against other members of the aldo-keto reductase superfamily to minimize off-target effects.

-

In vivo evaluation: Testing promising candidates in animal models of diabetic complications to assess their efficacy and pharmacokinetic profiles.

-

Computational modeling: Utilizing molecular docking and other in silico methods to guide the design of new analogs with improved potency and selectivity.

By integrating synthetic chemistry, in vitro and in vivo pharmacology, and computational approaches, the development of clinically effective aldose reductase inhibitors based on this versatile scaffold is an achievable goal.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

- 6. A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Stability Assessment of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro stability of the compound 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid. The stability of a drug candidate is a critical parameter that influences its therapeutic efficacy, safety, and overall developability.[1][2] Understanding a compound's susceptibility to degradation under various physiological conditions is paramount for predicting its pharmacokinetic profile and making informed decisions in the drug discovery and development process.[1][2][3]

Introduction to this compound and the Imperative of Stability Testing

This compound is a small molecule with the chemical formula C₁₁H₁₃NO₅S.[4] Its structure features a sulfonamide group, a ketone, and a carboxylic acid moiety, which may influence its metabolic and chemical stability.

In vitro stability assays are fundamental to early-stage drug discovery, providing insights into a compound's fate within a biological system.[1] These assays help to identify potential metabolic liabilities, predict in vivo clearance, and guide the selection of candidates with favorable pharmacokinetic properties.[2][5] Poor metabolic stability can lead to rapid elimination from the body, resulting in insufficient therapeutic exposure.[2][5] Conversely, excessively high stability might lead to drug accumulation and potential toxicity.[2] Therefore, a thorough understanding of the in vitro stability of this compound is essential for its progression as a potential therapeutic agent.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₅S | PubChem[4] |

| Molecular Weight | 271.29 g/mol | PubChem[4] |

| IUPAC Name | 4-[4-(methanesulfonamido)phenyl]-4-oxobutanoic acid | PubChem[4] |

| CAS Number | 100632-57-3 | PubChem[4] |

Core Principles of In Vitro Stability Assessment

The evaluation of a compound's in vitro stability typically encompasses three key areas: metabolic stability, plasma stability, and chemical stability. Each of these assessments provides a unique piece of the puzzle in understanding the overall disposition of a drug candidate.

Metabolic Stability

Metabolic stability assays evaluate the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[3][6] The liver is the primary site of drug metabolism, and thus, liver-derived subcellular fractions and cells are commonly used in these assays.[3][6]

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. Microsomal stability assays are a cost-effective, high-throughput method to assess CYP-mediated metabolism.[5]

-

Liver S9 Fraction: The S9 fraction is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[5][6] This allows for the evaluation of both Phase I and Phase II metabolic pathways.[6]

-

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model for predicting hepatic clearance.[5][6]

Plasma Stability

Plasma contains various enzymes, such as esterases and proteases, that can degrade certain drug candidates.[5][7] Compounds with functional groups like esters and amides are particularly susceptible to hydrolysis in plasma.[7][8] Assessing plasma stability is crucial for ensuring that a compound remains intact in the systemic circulation to reach its target.[7]

Chemical Stability

Chemical stability refers to a compound's ability to resist degradation in the absence of metabolic enzymes.[9] This is often assessed in various buffers at different pH values to mimic physiological conditions, such as those found in the stomach and intestines.[5] Understanding the inherent chemical stability of a compound is essential for formulating a stable drug product and for interpreting data from other in vitro assays.[10][11]

Experimental Protocols for Assessing the In Vitro Stability of this compound

The following protocols are designed to provide a robust evaluation of the in vitro stability of this compound.

Liver Microsomal Stability Assay

This assay will determine the rate of disappearance of the test compound when incubated with liver microsomes.

Workflow for Liver Microsomal Stability Assay

Caption: Workflow for the plasma stability assay.

Step-by-Step Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Thaw frozen plasma (e.g., human, rat) to room temperature.

-

Spike the test compound into the plasma to a final concentration of 1 µM.

-

Incubate the plasma samples at 37°C. At specified time points (e.g., 0, 30, 60, and 120 minutes), take an aliquot of the plasma.

-

Precipitate the plasma proteins by adding the aliquot to cold acetonitrile containing an internal standard.

-

Vortex and centrifuge the samples to pellet the proteins.

-

Analyze the supernatant using LC-MS/MS to determine the concentration of the test compound.

-

Calculate the percentage of compound remaining at each time point relative to the zero-minute time point.

Chemical Stability Assay (pH Stability)

This assay will assess the stability of the test compound in aqueous solutions at different pH values.

Workflow for Chemical Stability Assay

Caption: Workflow for the chemical stability assay.

Step-by-Step Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid, and pH 7.4 for blood).

-

Add the test compound to each buffer to a final concentration of 1 µM.

-

Incubate the solutions at a constant temperature, typically 37°C.

-

At various time points (e.g., 0, 1, 2, 4, and 24 hours), take a sample from each buffer.

-

Analyze the samples by LC-MS/MS to measure the concentration of the test compound.

-

Plot the percentage of compound remaining versus time for each pH condition to assess stability.

Data Interpretation and Potential Degradation Pathways

The data from these assays will be used to calculate key stability parameters, which are summarized in the table below.

| Assay | Key Parameters | Interpretation |

| Liver Microsomal Stability | In vitro half-life (t½), Intrinsic Clearance (Clint) | A short half-life suggests rapid metabolism, while a long half-life indicates greater stability. |

| Plasma Stability | Percent remaining over time | A significant decrease in the percentage remaining indicates instability in plasma. |

| Chemical Stability | Percent remaining over time at different pH values | Reveals pH-dependent degradation and provides information on inherent chemical stability. |

Based on the structure of this compound, potential degradation pathways include:

-

Metabolic Degradation:

-

Hydroxylation of the aromatic ring by CYP enzymes.

-

Reduction of the ketone group.

-

N-dealkylation or other modifications of the sulfonamide group.

-

-

Hydrolytic Degradation:

Conclusion

A comprehensive in vitro stability assessment is a cornerstone of modern drug discovery. By systematically evaluating the metabolic, plasma, and chemical stability of this compound, researchers can gain critical insights into its potential as a drug candidate. The protocols and interpretive guidance provided in this document offer a robust framework for generating high-quality, decision-enabling data. Early identification of stability liabilities allows for timely medicinal chemistry efforts to optimize the compound's properties, ultimately increasing the probability of success in developing a safe and effective therapeutic.

References

- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.

- Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs.

- Frontage Laboratories. Metabolic Stability.

- WuXi AppTec Lab Testing Division. Metabolic Stability Assays.

- Eurofins Discovery. Metabolic Stability Services.

- PubChem. This compound.

- Synergy Bioscience. (2023, February 16). Stability Testing of Pharmaceuticals: Why is it important?.

- Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.

- Microtrac. Chemical vs. Physical Stability of Formulations.

- Singh, S., & Bakshi, M. (2012, March 17). Stability testing of pharmaceutical products.

- GMP SOP. Stability testing overview for Pharmaceutical products.

- Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions.

- ResearchGate. Plasma Stability Methods.

- Domainex. Plasma Stability Assay.

- Chromatography Online. (2014, November 1). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting.

- ABI Chem. This compound.

- BLDpharm. 100632-57-3|this compound.

- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.

- Xtalks. Sample Stabilization Approaches for Unstable Compounds in Biological Matrices.

- Sigma-Aldrich. 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9.

- MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.

- Singh, R. P. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry, 16(2), 978-982.

- Sigma-Aldrich. 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid.

- BLDpharm. 36330-85-5|4-([1,1'-Biphenyl]-4-yl)-4-oxobutanoic acid.

Sources

- 1. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. This compound | C11H13NO5S | CID 11369274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. Plasma Stability Assay | Domainex [domainex.co.uk]

- 9. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 10. synergybioscience.com [synergybioscience.com]

- 11. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

An In-depth Technical Guide to the Solubility of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and predictive analysis of its behavior in various organic solvents. Furthermore, a detailed, step-by-step experimental protocol for accurate solubility determination is presented, ensuring a self-validating and reproducible methodology. This guide is structured to offer both foundational knowledge and practical insights for laboratory applications.

Introduction: Understanding the Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like this compound, understanding its solubility profile in different organic solvents is paramount during various stages of drug development, including synthesis, purification, formulation, and preclinical testing.[1] Inadequate solubility can lead to poor absorption and insufficient drug concentration at the target site, thereby compromising its therapeutic effect.

This guide will provide a detailed exploration of the factors influencing the solubility of this compound, offering a predictive framework and a robust experimental approach for its quantitative assessment. The principle of "like dissolves like" serves as a fundamental concept, where the polarity of the solute and solvent are key determinants of solubility.[2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the compound's molecular structure and properties is essential to predict its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₅S | PubChem[5] |

| Molecular Weight | 271.29 g/mol | PubChem[5] |

| IUPAC Name | 4-[4-(methanesulfonamido)phenyl]-4-oxobutanoic acid | PubChem[5] |

| Structure | See Figure 1 |

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of the compound.

The structure reveals several key functional groups that dictate its solubility:

-

Carboxylic Acid (-COOH): This is a polar, acidic group capable of donating a hydrogen bond. Its presence suggests solubility in polar protic solvents and basic aqueous solutions.

-

Sulfonamide (-SO₂NH-): This group is also polar and can participate in hydrogen bonding.

-

Phenyl Ring: This is a non-polar, hydrophobic moiety which will contribute to solubility in non-polar organic solvents.

-

Ketone (-C=O): A polar group that can act as a hydrogen bond acceptor.

The molecule possesses both hydrophilic (carboxylic acid, sulfonamide) and hydrophobic (phenyl ring) regions, making it amphiphilic. This duality suggests that its solubility will be highly dependent on the solvent's polarity.

Predictive Analysis of Solubility

Based on the "like dissolves like" principle, we can predict the solubility of this compound in different classes of organic solvents.[4][6]

Table 2: Predicted Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid and sulfonamide groups can form strong hydrogen bonds with protic solvents.[7][8] However, the non-polar phenyl ring may limit very high solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can accept hydrogen bonds and have high dielectric constants, effectively solvating the polar functional groups of the molecule.[8] |

| Non-Polar | Hexane, Toluene | Low | The dominant polar functional groups will have weak interactions with non-polar solvents, leading to poor solubility.[7] The non-polar phenyl ring is insufficient to overcome the polarity of the rest of the molecule. |

| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Low to Moderate | Solubility will be limited. While these solvents have some polarity, they are not as effective at solvating the highly polar carboxylic acid and sulfonamide groups as more polar solvents. |

Effect of pH: The presence of the carboxylic acid group (a weak acid) and the sulfonamide group (can be weakly acidic) implies that the solubility of this compound will be significantly influenced by pH in aqueous and alcoholic solutions. In basic conditions (e.g., in the presence of a base like sodium hydroxide), the carboxylic acid will deprotonate to form a highly polar carboxylate salt, which is expected to be much more soluble in polar solvents like water.[9]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[3][10]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[3]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).[3][10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

For more complete separation, centrifuge the vials at a high speed. This will pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid microparticles.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility assay.

Conclusion

References

- JoVE. (2020). Solubility - Concept.

- LibreTexts. (2023). Solubility of Organic Compounds.

- PubChem. This compound.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds.

- University of Toronto.

- Chem LibreTexts. Solubility.

- Wikipedia. Solubility.

- ResearchG

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- StudySmarter. Polarity and Solubility of Organic Compounds.

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry Steps. Solubility of Organic Compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Video: Solubility - Concept [jove.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C11H13NO5S | CID 11369274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid

Introduction

4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid is a molecule of significant interest in the field of medicinal chemistry and drug development. Its structural motifs, featuring a sulfonamide group, a keto-acid chain, and a substituted aromatic ring, are commonly found in pharmacologically active compounds. A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and quality control, as well as for elucidating its interactions in biological systems. This guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the atomic numbering scheme used throughout this guide.

Figure 1: Molecular structure and atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of each nucleus. The data presented here is based on predictions from NMRDB.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like DMSO-d₆ is expected to show distinct signals corresponding to the aromatic, aliphatic, and sulfonamide protons.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.1 | Singlet | 1H | -COOH |

| ~10.4 | Singlet | 1H | -SO₂NH- |

| ~7.95 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~7.40 | Doublet | 2H | Ar-H (ortho to NH) |

| ~3.25 | Triplet | 2H | -C(=O)CH₂- |

| ~3.05 | Singlet | 3H | -SO₂CH₃ |

| ~2.70 | Triplet | 2H | -CH₂COOH |

Interpretation and Rationale:

-

Carboxylic Acid Proton (~12.1 ppm): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift.

-

Sulfonamide Proton (~10.4 ppm): The proton on the nitrogen of the sulfonamide group is also significantly deshielded and is expected to be a sharp singlet. Its chemical shift can be sensitive to solvent and concentration.

-

Aromatic Protons (~7.95 and ~7.40 ppm): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group are expected to be more deshielded (~7.95 ppm) than the protons ortho to the sulfonamide group (~7.40 ppm).

-

Methylene Protons (~3.25 and ~2.70 ppm): The two methylene groups in the butanoic acid chain are diastereotopic and will appear as two distinct triplets due to coupling with each other. The methylene group adjacent to the carbonyl group is more deshielded (~3.25 ppm) than the one adjacent to the carboxylic acid group (~2.70 ppm).

-

Methyl Protons (~3.05 ppm): The three protons of the methyl group attached to the sulfur atom are equivalent and will appear as a sharp singlet.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~197.5 | -C=O (Ketone) |

| ~173.0 | -COOH |

| ~143.0 | Ar-C (ipso to NH) |

| ~139.0 | Ar-C (ipso to C=O) |

| ~130.0 | Ar-CH (ortho to C=O) |

| ~119.0 | Ar-CH (ortho to NH) |

| ~40.0 | -SO₂CH₃ |

| ~33.0 | -C(=O)CH₂- |

| ~28.0 | -CH₂COOH |

Interpretation and Rationale:

-

Carbonyl Carbons (~197.5 and ~173.0 ppm): The ketone and carboxylic acid carbonyl carbons are the most deshielded carbons in the spectrum, appearing at very downfield chemical shifts. The ketone carbonyl is typically more deshielded than the carboxylic acid carbonyl.

-

Aromatic Carbons (~143.0, ~139.0, ~130.0, and ~119.0 ppm): The four distinct aromatic carbon signals are consistent with a para-substituted benzene ring. The ipso-carbons attached to the nitrogen and the carbonyl group are quaternary and will have lower intensities. The chemical shifts of the protonated aromatic carbons are influenced by the electronic effects of the substituents.

-

Aliphatic Carbons (~40.0, ~33.0, and ~28.0 ppm): The methyl carbon of the sulfonamide group and the two methylene carbons of the butanoic acid chain appear in the upfield region of the spectrum. The chemical shifts are consistent with their respective chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H stretch (Sulfonamide) |

| ~3000-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1685 | Strong | C=O stretch (Aryl Ketone) |

| ~1600, ~1500 | Medium | C=C stretch (Aromatic) |

| ~1340, ~1160 | Strong | S=O stretch (Sulfonamide) |

Interpretation and Rationale:

-

N-H and O-H Stretching: A sharp peak around 3300 cm⁻¹ is indicative of the N-H stretch of the sulfonamide. The very broad absorption in the 3000-2500 cm⁻¹ region is a hallmark of the O-H stretch of a carboxylic acid, which is broadened due to hydrogen bonding.

-

C=O Stretching: Two strong and distinct carbonyl absorption bands are expected. The band at higher wavenumber (~1710 cm⁻¹) corresponds to the carboxylic acid carbonyl, while the one at lower wavenumber (~1685 cm⁻¹) is due to the aryl ketone carbonyl, which is in conjugation with the aromatic ring.

-

Aromatic C=C Stretching: Medium intensity peaks in the 1600-1500 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

S=O Stretching: Two strong absorption bands around 1340 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 271.05 (Calculated for C₁₁H₁₃NO₅S)

-

Major Fragment Ions (m/z): 254, 226, 184, 156, 120, 92

Fragmentation Pathway:

The fragmentation of this compound upon electron ionization is expected to proceed through several key pathways, as illustrated in the following diagram.

Figure 2: Predicted major fragmentation pathways for this compound.

Interpretation of Fragmentation:

-

Loss of Hydroxyl Radical (m/z 254): The initial loss of a hydroxyl radical from the carboxylic acid group is a common fragmentation pathway for such compounds.

-

Loss of Carboxyl Group (m/z 226): Decarboxylation, the loss of the entire carboxylic acid group as a radical, is another expected fragmentation.

-

Formation of Acylium Ion (m/z 184): Cleavage of the butanoic acid chain can lead to the formation of the stable N-(methylsulfonyl)benzoyl acylium ion.

-

Further Fragmentations: Subsequent losses of small neutral molecules like sulfur dioxide, carbon monoxide, and the methylsulfonamido group from the primary fragments lead to the other observed ions.

Experimental Protocols

While this guide focuses on predicted data, the following are standard protocols for acquiring experimental spectroscopic data for a compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-16 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse width of 30-45 degrees, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Acquisition:

-

EI-MS: Introduce the sample into the ion source, where it is bombarded with a beam of electrons to induce ionization and fragmentation.

-

ESI-MS: Infuse the sample solution into the ESI source to generate protonated or deprotonated molecular ions. For fragmentation data, a tandem mass spectrometer (MS/MS) is used to isolate the molecular ion and induce fragmentation through collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

This technical guide has provided a detailed overview and interpretation of the predicted spectroscopic data for this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data, in conjunction with the provided standard experimental protocols, offers a robust framework for researchers, scientists, and drug development professionals. A thorough understanding of these spectroscopic signatures is essential for the unambiguous identification, purity assessment, and structural elucidation of this and related compounds, thereby facilitating its advancement in various scientific endeavors.

References

-

NMRDB.org: An online database for NMR spectra prediction. [Link]

A-Z Guide to Therapeutic Target Identification for 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid

A Technical Guide for Drug Discovery Professionals

Abstract